
8-(2-Propyl-1,3-dithian-2-yl)-1,2,3,5,6,8a-hexahydroindolizine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(2-Propyl-1,3-dithian-2-yl)-1,2,3,5,6,8a-hexahydroindolizine is a complex organic compound with a unique structure that includes both a dithiane ring and an indolizine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Propyl-1,3-dithian-2-yl)-1,2,3,5,6,8a-hexahydroindolizine typically involves multiple steps, starting with the preparation of the dithiane ring followed by the formation of the indolizine ring. Common reagents used in these reactions include organolithium reagents, halogenated compounds, and various catalysts to facilitate ring formation and functional group transformations.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
8-(2-Propyl-1,3-dithian-2-yl)-1,2,3,5,6,8a-hexahydroindolizine can undergo various types of chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the indolizine ring or other functional groups.
Substitution: Halogenated derivatives of the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dithiane ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule.
科学的研究の応用
8-(2-Propyl-1,3-dithian-2-yl)-1,2,3,5,6,8a-hexahydroindolizine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its unique structure makes it a candidate for use in materials science and catalysis.
作用機序
The mechanism by which 8-(2-Propyl-1,3-dithian-2-yl)-1,2,3,5,6,8a-hexahydroindolizine exerts its effects depends on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
Phenyl(2-propyl-1,3-dithian-2-yl)methanol: This compound shares the dithiane ring but differs in the rest of its structure.
2-Propyl-1,3-dithiane: A simpler compound with just the dithiane ring and a propyl group.
Uniqueness
8-(2-Propyl-1,3-dithian-2-yl)-1,2,3,5,6,8a-hexahydroindolizine is unique due to its combination of the dithiane and indolizine rings, which imparts distinct chemical and biological properties not found in simpler compounds.
特性
CAS番号 |
89556-98-9 |
|---|---|
分子式 |
C15H25NS2 |
分子量 |
283.5 g/mol |
IUPAC名 |
8-(2-propyl-1,3-dithian-2-yl)-1,2,3,5,6,8a-hexahydroindolizine |
InChI |
InChI=1S/C15H25NS2/c1-2-8-15(17-11-5-12-18-15)13-6-3-9-16-10-4-7-14(13)16/h6,14H,2-5,7-12H2,1H3 |
InChIキー |
KTTBFQIVCNOMHT-UHFFFAOYSA-N |
正規SMILES |
CCCC1(SCCCS1)C2=CCCN3C2CCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


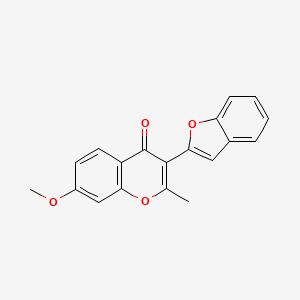
![N-[(5-Oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]glycine](/img/structure/B12898128.png)
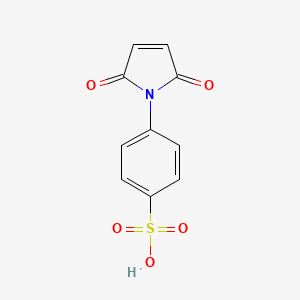
![2-(Methylthio)-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12898137.png)
![2-[(2-Methylcyclohexyl)oxy]ethan-1-ol](/img/structure/B12898154.png)
![Ethyl 3-{2-methyl-4-[4-(methylsulfanyl)phenyl]-1,3-oxazol-5-yl}propanoate](/img/structure/B12898162.png)
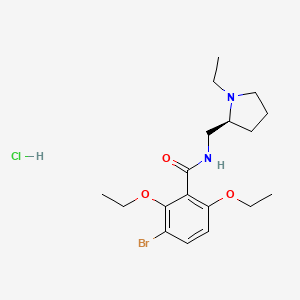
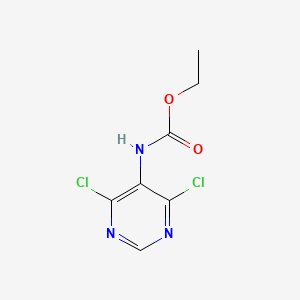
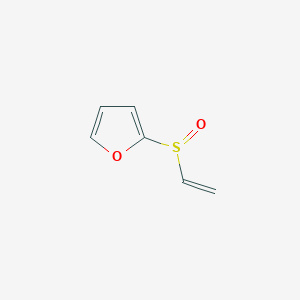
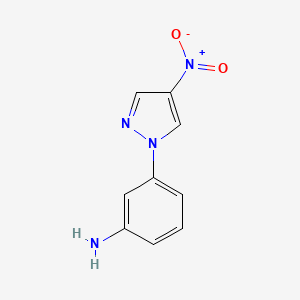
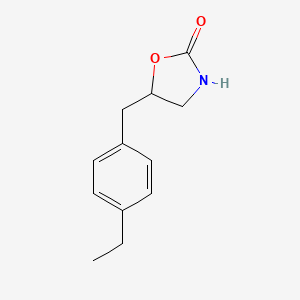
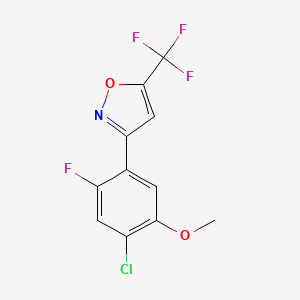
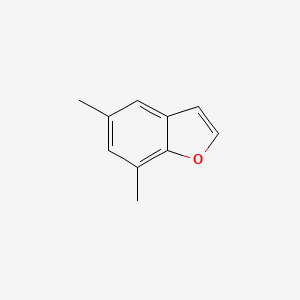
![Carbonic acid, 5,7-dihydroindolo[2,3-b]carbazol-6-yl ethyl ester](/img/structure/B12898198.png)
